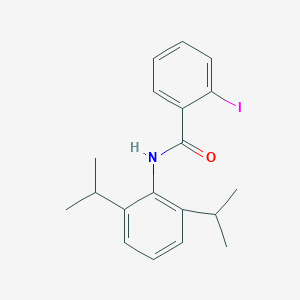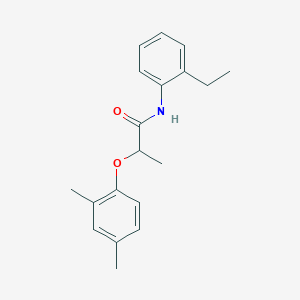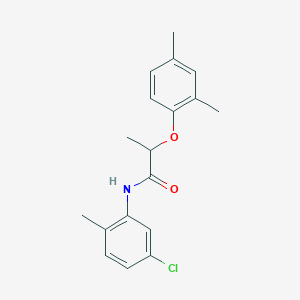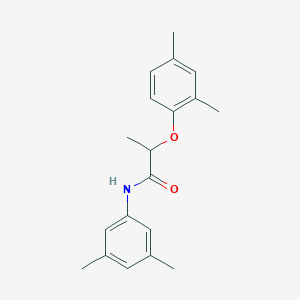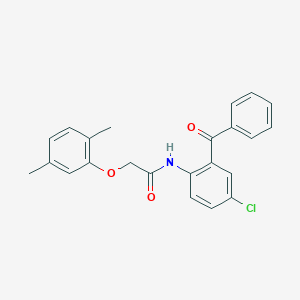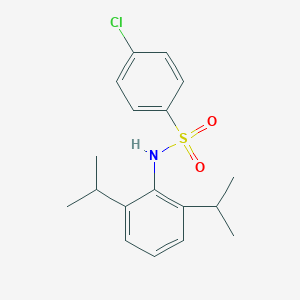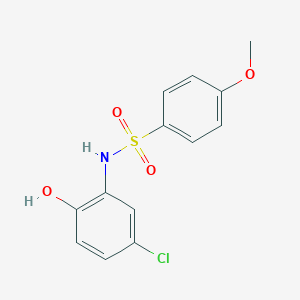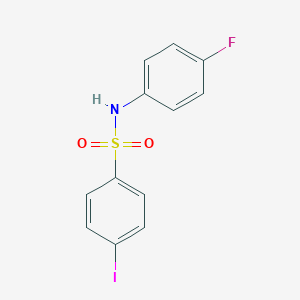
N-(4-fluorophenyl)-4-iodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-iodobenzenesulfonamide, also known as PF-3845, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural chemicals in the body that play a role in pain, inflammation, and other physiological processes. PF-3845 has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer.
Mecanismo De Acción
N-(4-fluorophenyl)-4-iodobenzenesulfonamide works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids activate cannabinoid receptors in the body, which play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, N-(4-fluorophenyl)-4-iodobenzenesulfonamide enhances the activity of endocannabinoids, leading to a reduction in pain, inflammation, and other symptoms.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation by increasing endocannabinoid levels in the body. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the endocannabinoid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-fluorophenyl)-4-iodobenzenesulfonamide is its potency and selectivity for FAAH. This makes it a useful tool for studying the role of FAAH and the endocannabinoid system in various physiological processes. However, one limitation of N-(4-fluorophenyl)-4-iodobenzenesulfonamide is its relatively short half-life, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-4-iodobenzenesulfonamide. One area of interest is its potential therapeutic applications in cancer. N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential as a treatment for substance abuse disorders. N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for addiction in humans.
Métodos De Síntesis
N-(4-fluorophenyl)-4-iodobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-iodobenzenesulfonyl chloride with 4-fluoroaniline, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting intermediate is then treated with N-chlorosuccinimide and trifluoroacetic acid to yield N-(4-fluorophenyl)-4-iodobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-4-iodobenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H9FINO2S |
Peso molecular |
377.18 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H9FINO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H |
Clave InChI |
XUIGFLPOKPJKFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)F |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



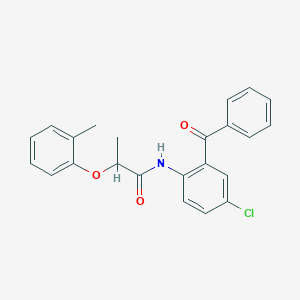


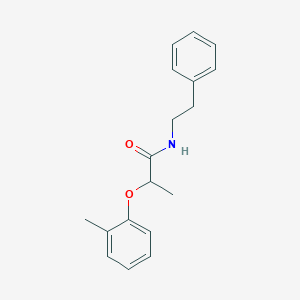
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)propanamide](/img/structure/B309803.png)
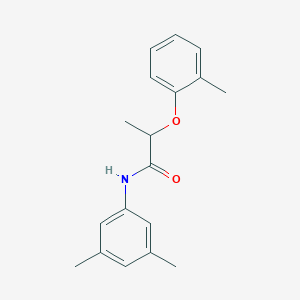
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B309807.png)
